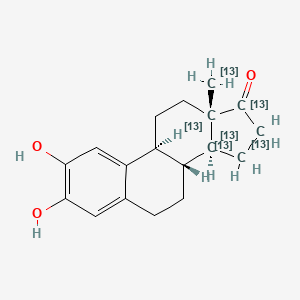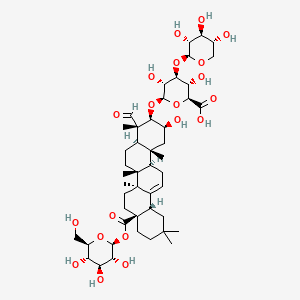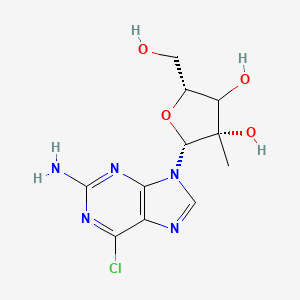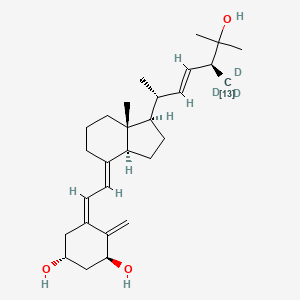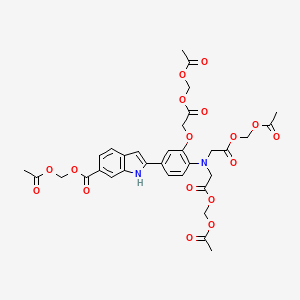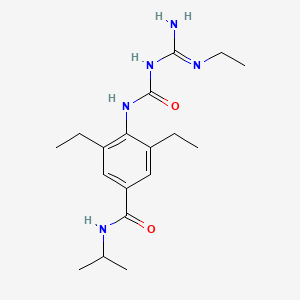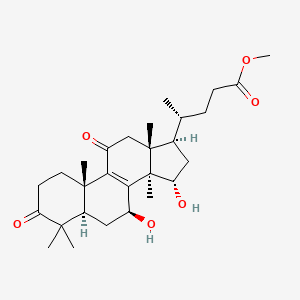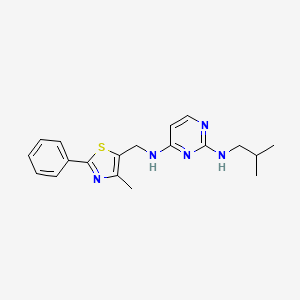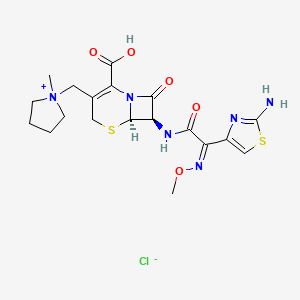
Cefepime (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefepime (chloride) is a fourth-generation cephalosporin antibiotic developed in 1994. It is widely used to treat severe infections caused by Gram-positive and Gram-negative bacteria, including pneumonia, urinary tract infections, and skin infections . Cefepime is known for its high stability against beta-lactamases, making it effective against multi-resistant microorganisms such as Pseudomonas aeruginosa .
準備方法
Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a side chain that includes a methoxyimino group and an aminothiazole ring. The key steps include:
Acylation: The 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The intermediate undergoes cyclization to form the beta-lactam ring.
Purification: The final product is purified through crystallization or chromatography to obtain cefepime in its pure form.
Industrial Production Methods: Industrial production of cefepime involves large-scale fermentation and chemical synthesis. The process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards. The production involves:
Fermentation: Production of the core cephalosporin structure through microbial fermentation.
Chemical Modification: Introduction of the side chains through chemical reactions.
Purification and Formulation: The final product is purified and formulated into injectable forms for clinical use.
化学反応の分析
Types of Reactions: Cefepime undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.
Oxidation: Cefepime can undergo oxidation under certain conditions, affecting its stability.
Substitution: The aminothiazole ring can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-lactamases or acidic conditions.
Oxidation: Occurs in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products:
Hydrolysis Products: Inactive metabolites resulting from the opening of the beta-lactam ring.
Oxidation Products: Oxidized derivatives that may have reduced antibacterial activity.
Substitution Products: Modified cefepime molecules with altered side chains.
科学的研究の応用
Cefepime is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Chemistry: Studying the stability and reactivity of beta-lactam antibiotics.
Biology: Investigating the mechanisms of bacterial resistance and the role of beta-lactamases.
Medicine: Developing new therapeutic strategies for treating multi-resistant bacterial infections.
Industry: Formulating new antibiotic combinations and improving drug delivery systems
作用機序
Cefepime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The high stability of cefepime against beta-lactamases enhances its effectiveness against resistant bacteria .
類似化合物との比較
Ceftazidime: A third-generation cephalosporin with activity against Gram-negative bacteria.
Cefotaxime: Another third-generation cephalosporin with a broad spectrum of activity.
Piperacillin/Tazobactam: A combination antibiotic with extended-spectrum activity.
Cefepime’s unique properties make it a valuable antibiotic in the fight against resistant bacterial infections.
特性
分子式 |
C19H25ClN6O5S2 |
|---|---|
分子量 |
517.0 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1 |
InChIキー |
MMRINLZOZVAPDZ-LSGRDSQZSA-N |
異性体SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
正規SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)

